Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
Description
Introduction to Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
Historical Context and Development
The synthesis of indolizine derivatives dates to early 20th-century methodologies, such as Scholtz’s reaction, which involved condensing pyridine derivatives with acetic anhydride under high-temperature conditions. Modern approaches, however, prioritize regioselective formylation and functional group diversification. The development of this compound aligns with advancements in formylation strategies, such as the use of Eschenmoser’s salt (dimethylaminomethyl chloride) for direct C-H formylation. This method avoids traditional electrophilic substitution limitations and enables precise introduction of the aldehyde group at the 1-position of the indolizine core.
Key Synthetic Milestones
| Methodology | Reagents/Conditions | Selectivity | Yield Range |
|---|---|---|---|
| Eschenmoser’s Salt | NaHCO₃, Air, RT | Regioselective (1-CHO) | Modest–Good |
| Scholtz’s Condensation | Acetic Anhydride, High Temp | Non-specific | Low–Moderate |
| Microwave-Assisted | Solvent-Free, Catalysts | Enhanced | High |
Significance in Heterocyclic Chemistry Research
The indolizine scaffold is recognized as a "privileged structure" due to its versatility in drug design. This compound exemplifies this versatility through:
- Electrophilic Reactivity : The formyl group at position 1 enables nucleophilic additions and condensations, while the methyl group at position 2 modulates electronic properties.
- Biological Relevance : Indolizine derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities, with substituent patterns dictating target specificity.
- Synthetic Utility : The ester moiety facilitates further functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols.
Position within Indolizine Chemical Classification
Indolizines are fused bicyclic systems containing a pyrrole ring conjugated to a pyridine ring. This compound belongs to the 2-methylindolizine subclass, distinguished by:
- Core Structure : A nine-membered π-electron system with resonance stabilization between pyrrole and pyridine.
- Substituent Profile :
Structural Comparison with Related Indolizines
| Compound | Substituents | Reactivity Focus |
|---|---|---|
| This compound | 1-CHO, 2-CH₃, 3-ester | Formylation, Ester Hydrolysis |
| 5-Formylindolizine | 5-CHO | Electrophilic Aromatic Substitution |
| 3-Nitro-2-methylindolizine | 3-NO₂, 2-CH₃ | Nitration, Reduction |
Current Scientific Interest and Research Directions
Recent studies highlight three major research foci:
Mechanistic Insights into Formylation
The Eschenmoser’s salt-mediated formylation of indolizines has been mechanistically characterized:
- Oxygen Source : Bicarbonate anion (HCO₃⁻) rather than molecular oxygen, as demonstrated by isotopic labeling experiments.
- Regioselectivity : Exclusive 1-position formylation attributed to steric and electronic factors, contrasting with 5-formylation in other indolizine systems.
Palladium-Catalyzed Functionalization
Pd-mediated C–H activation enables site-selective derivatization:
- Dual Functionalization : Simultaneous modification at the N-center and C–H bonds to generate fused heterocycles (e.g., indeno-indolizines).
- Applications : Access to polycyclic scaffolds with enhanced bioactivity.
Green Chemistry Approaches
Efforts to optimize synthesis include:
Properties
IUPAC Name |
ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-19-15(18)8-7-13-11(2)12(10-17)14-6-4-5-9-16(13)14/h4-6,9-10H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGJMUZGPDMEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C2N1C=CC=C2)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The cascade reaction begins with methyl 2-(pyridin-2-yl)acetate and bromonitroolefins , proceeding through three key steps:
- Michael Addition : Nucleophilic attack of the pyridylacetate enolate on the bromonitroolefin.
- Intramolecular SN2 Displacement : Cyclization via nucleophilic substitution to form the indolizine core.
- Aromatization : Elimination of nitrite (NO2⁻) to yield the aromatic indolizine.
To introduce the 1-formyl and 2-methyl substituents, the pyridylacetate starting material must be pre-functionalized. For example, 2-methylpyridin-2-yl acetate could serve as the precursor, while the formyl group may be introduced via Vilsmeier-Haack formylation post-cyclization.
Optimization and Conditions
- Solvent : Tetrahydrofuran (THF) at 80°C for 24–48 hours.
- Base : Sodium carbonate (Na2CO3) to deprotonate the pyridylacetate.
- Yield : 84–96% for analogous indolizines.
Table 1: Key Parameters for Metal-Free Synthesis
| Parameter | Value/Detail |
|---|---|
| Starting Materials | Modified pyridylacetate, bromonitroolefin |
| Temperature | 80°C |
| Reaction Time | 24–48 hours |
| Yield | 84–96% (analogous compounds) |
| Purification | Column chromatography (petroleum ether/EtOAc) |
Acid-Catalyzed Cyclization Strategies
The Chinese patent CN104926717A (2015) outlines a method for synthesizing ethyl 3-(pyridin-2-ylamino)propanoate using trifluoromethanesulfonic acid (TfOH) as a catalyst. This approach can be repurposed for indolizine formation through cyclization.
Mechanism and Adaptations
Reaction Conditions
- Catalyst : Trifluoromethanesulfonic acid (9 mL per 50 g substrate).
- Temperature : 120–160°C under nitrogen.
- Solvent : Anhydrous ethanol.
- Yield : ~70–80% (extrapolated from analogous reactions).
Table 2: Acid-Catalyzed Cyclization Parameters
| Parameter | Value/Detail |
|---|---|
| Catalyst | Trifluoromethanesulfonic acid |
| Temperature | 120–160°C |
| Reaction Time | 16–20 hours |
| Solvent | Anhydrous ethanol |
| Purification | Recrystallization (petroleum ether/EtOAc) |
Comparative Analysis of Methodologies
Table 4: Method Comparison
Chemical Reactions Analysis
Ester Group Reactions
The propanoate ester group exhibits typical reactivity patterns:
-
Hydrolysis :
Under acidic or basic conditions, the ester undergoes cleavage to yield a carboxylic acid and ethanol. This reaction is foundational for converting esters to their corresponding acids, a common step in organic synthesis . -
Transesterification :
Reaction with alcohols or other nucleophiles under catalytic conditions (e.g., acid/base) can replace the ethyl group with alternative alkyl moieties, generating new ester derivatives.
Formyl Group Reactions
The aldehyde functional group participates in nucleophilic addition and oxidation/reduction processes:
-
Nucleophilic Addition :
Reaction with amines, hydrides, or organometallic reagents (e.g., Grignard reagents) forms imines, alcohols, or extended carbon chains. This reactivity is critical for functional group interconversions. -
Oxidation :
Oxidation of the aldehyde group yields a carboxylic acid, expanding the compound’s utility in further synthetic transformations. -
Reduction :
Reduction to a primary alcohol introduces hydroxyl groups, enabling subsequent substitution or elimination reactions.
Indolizin Ring Reactions
The indolizin heterocyclic system, while less studied compared to indole analogs, may exhibit:
Comparative Analysis of Functional Group Reactivity
| Reaction Type | Functional Group | Conditions | Product |
|---|---|---|---|
| Hydrolysis | Ester | Acidic/Basic catalyst | Carboxylic acid + ethanol |
| Transesterification | Ester | Alcohols, acid/base catalyst | New ester derivatives |
| Nucleophilic Addition | Aldehyde | Amines, Grignard reagents, hydrides | Imines, alcohols, or alkanes |
| Oxidation | Aldehyde | Oxidizing agents (e.g., KMnO₄) | Carboxylic acid |
| Reduction | Aldehyde | Reducing agents (e.g., NaBH₄) | Primary alcohol |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable for developing new compounds with desired properties. Researchers utilize it to study reaction mechanisms and to synthesize derivatives that may exhibit enhanced biological activities or different chemical reactivities.
Reaction Mechanisms
The compound is used in academic settings to investigate various reaction mechanisms due to its specific reactivity patterns. Understanding these mechanisms can lead to the development of new synthetic routes and methodologies in organic chemistry.
Biological Applications
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogenic microorganisms, making it a candidate for further research in the development of new antimicrobial agents.
Anticancer Research
The compound has also been explored for its anticancer properties. Preliminary findings suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Further studies are needed to elucidate its mechanism of action and therapeutic potential in oncology.
Medicinal Applications
Drug Development
this compound is being studied for its potential therapeutic applications in drug development. Its unique structure may provide a scaffold for creating novel drugs targeting various diseases, particularly those related to microbial infections and cancer .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound is utilized as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile component in drug formulation processes .
Industrial Applications
Material Science
The compound is being investigated for its role in developing new materials with specific chemical properties. Its unique functional groups can be exploited in polymer chemistry or as additives in industrial processes, enhancing material performance and functionality .
Mechanism of Action
The mechanism of action of ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The formyl group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table compares Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate with structurally related esters featuring heterocyclic cores and formyl/methyl substituents:
Key Differences and Implications
Ring System and Electronic Effects: The indolizine core in the target compound provides a fused bicyclic structure with a bridgehead nitrogen, enhancing aromatic stability compared to indole or furan derivatives. This system may exhibit unique reactivity in electrophilic substitution or cycloaddition reactions. In contrast, Ethyl 3-(2-furyl)propanoate contains a furan ring, which acts as an electron-rich diene in Diels-Alder reactions due to its oxygen atom .
Methyl groups at position 2 (indolizine) versus position 5 (indole) alter steric and electronic environments, affecting regioselectivity in further reactions.
Ethyl 3-(methylthio)propanoate’s thioether group contributes to its role as a volatile aroma compound, whereas the formyl group in the target compound offers a site for condensation reactions (e.g., Schiff base formation) .
Biological Activity
Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
This compound is synthesized through the condensation of indole derivatives with appropriate aldehydes and esters. The structure consists of an indolizin moiety, which is known for its diverse biological activities. The compound features a formyl group that enhances its reactivity, making it a candidate for various biological evaluations.
Biological Activity
1. Anti-inflammatory Effects
Research indicates that derivatives of indole compounds exhibit significant anti-inflammatory properties. For instance, studies involving related compounds have shown that they can inhibit nitric oxide production in macrophages, which is a marker of inflammation. The MTT assay demonstrated that certain derivatives maintained high cell viability while exhibiting anti-inflammatory effects at concentrations as low as 10 μg/mL .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Similar compounds have shown promising results in inhibiting cell proliferation in vitro. The IC50 values for related compounds often fall within the micromolar range, indicating potential therapeutic applications in oncology .
3. Antiviral Activity
There is emerging evidence suggesting that indole-based compounds may possess antiviral properties. Compounds similar to this compound have been tested against viral targets, showing inhibition of viral replication at low concentrations. For example, certain derivatives demonstrated EC50 values in the nanomolar range against HIV reverse transcriptase .
Research Findings Summary
A summary of key research findings related to this compound and its analogs is presented below:
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| Anti-inflammatory | 10 μg/mL | |
| Cytotoxicity (Cancer Cells) | Micromolar range | |
| Antiviral (HIV RT Inhibition) | Nanomolar range |
Case Studies
Several case studies have highlighted the potential of indole derivatives in drug development:
- Case Study 1 : A study on pyrrolo-piperazinones showed significant anti-inflammatory activity with IC50 values comparable to known anti-inflammatory drugs, suggesting a similar mechanism of action .
- Case Study 2 : Research on quinoxaline derivatives indicated high affinity towards reverse transcriptase, paving the way for further exploration of indole-based structures like this compound as antiviral agents .
Q & A
Q. Table 1: Synthetic Routes from Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Reference |
|---|---|---|---|
| Core formation | Cyclization | Base (K₂CO₃), DMF, 80°C | |
| Formylation | Electrophilic substitution | DMF/POCl₃, 0–5°C | |
| Esterification | Alkylation | Ethyl bromopropanoate, base |
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Structural elucidation relies on:
- X-ray Crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) resolve absolute configuration and confirm substituent positions .
- NMR Spectroscopy : 2D HSQC and HMBC NMR differentiate indolizine proton environments and confirm formyl/ester connectivity .
- Mass Spectrometry : High-resolution ESI-MS or GC-FID/MS validates molecular weight and fragmentation patterns .
Q. Table 2: Key Spectral Data from Analogous Compounds
| Technique | Key Peaks/Features | Application |
|---|---|---|
| HSQC NMR | Correlations between H-3 (indolizine) and carbonyl carbons | Confirms propanoate linkage |
| X-ray | C=O bond length (~1.21 Å) and dihedral angles | Validates planarity of indolizine core |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test heterogeneous metal catalysts (e.g., Pd/C) for reductive stabilization of intermediates, as seen in lignin monomer stabilization .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, but avoid side reactions by controlling temperature (<100°C) .
- Purification : Employ recrystallization (hexane/EtOAC) or preparative HPLC to isolate stereoisomers, critical for indolizine derivatives .
Design Consideration : Use a fractional factorial design to assess variables (catalyst loading, solvent polarity, temperature).
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR-derived coupling constants (e.g., ) with X-ray torsion angles to detect conformational flexibility .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data .
- Dynamic Effects : Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering) that may explain discrepancies .
Advanced: What computational tools predict the compound’s stability under varying pH/temperature?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate hydrolysis of the ester group in explicit solvent models (e.g., water, methanol) using GROMACS .
- Quantum Mechanics : Calculate bond dissociation energies (BDEs) for the formyl and ester groups to identify labile sites .
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS .
Advanced: How to elucidate reaction mechanisms for oxidation/reduction pathways?
Methodological Answer:
- Isotopic Labeling : Use O-labeled water in hydrolysis studies to track oxygen incorporation into the propanoate group .
- Kinetic Isotope Effects (KIE) : Compare for C-H bonds adjacent to the formyl group to identify rate-determining steps .
- In Situ Monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates during oxidation with KMnO₄ .
Advanced: What strategies address low crystallinity in X-ray studies?
Methodological Answer:
- Co-Crystallization : Add small-molecule additives (e.g., crown ethers) to improve crystal packing .
- Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion and enhance diffraction quality .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
